molecular formula C13H14ClNO4S2 B2421725 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1351653-73-0

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2421725
CAS RN: 1351653-73-0
M. Wt: 347.83
InChI Key: QGKIYZMJTJZXQF-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide, also known as TH-302, is a promising anticancer drug. It belongs to the class of hypoxia-activated prodrugs (HAPs) that selectively target the hypoxic regions within tumors. The hypoxic regions in tumors are known to be resistant to conventional chemotherapy and radiation therapy. TH-302 has shown great potential in clinical trials and is currently under investigation for the treatment of various types of cancer.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Sulfonamides, including compounds structurally related to 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide, have been extensively studied for their pharmacological properties. For instance, a study on YM617, an α1-blocker, evaluated its efficacy in treating benign prostatic hypertrophy, showing significant improvement in subjective symptoms and urodynamic studies without notable adverse side effects (Kawabe et al., 1990). This suggests potential research applications of related sulfonamides in addressing urological conditions.

Antitumor activity of sulfonamides, including N-substituted benzenesulfonamides, has been explored, highlighting their role as cell cycle inhibitors with potential clinical applications (Owa et al., 2002). Such studies suggest that sulfonamides similar to this compound may have research applications in developing novel anticancer agents.

Organic Synthesis and Chemical Biology

Research in organic synthesis has explored sulfonamides for their utility in synthesizing novel compounds with potential biological activity. For example, a series of chiral and achiral N-substituted-4-methyl/chloro/methoxybenzenesulfonamides demonstrated anti-HIV and antifungal activities, underscoring the versatility of sulfonamides in medicinal chemistry (Zareef et al., 2007).

Another study on the synthesis of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides highlighted their enzyme inhibition potential, suggesting applications in discovering new therapeutics targeting specific enzymatic pathways (Riaz, 2020).

properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S2/c1-19-11-5-4-9(14)7-13(11)21(17,18)15-8-10(16)12-3-2-6-20-12/h2-7,10,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKIYZMJTJZXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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